Potency for Human MAGL
ABX-1431 demonstrates nanomolar potency against human MAGL (hMGLL), positioning it within the same high-potency tier as the widely used research tools JZL184 and MJN110. While JZL184 and MJN110 have reported IC50 values of 8 nM and 9.1 nM respectively , ABX-1431's average IC50 of 14 nM (0.014 µM) [1] confirms its suitability for in vitro and in vivo studies requiring robust target inhibition. This similarity in primary target potency ensures that ABX-1431 can effectively elevate 2-AG levels, a key pharmacodynamic marker, without being a less potent alternative.
| Evidence Dimension | Inhibition of human MAGL enzyme activity |
|---|---|
| Target Compound Data | Average IC50 = 0.014 µM (14 nM) |
| Comparator Or Baseline | JZL184: IC50 = 8 nM; MJN110: IC50 = 9.1 nM |
| Quantified Difference | ABX-1431 is 1.75-fold less potent than JZL184 and 1.54-fold less potent than MJN110 in this assay context. |
| Conditions | Human PC3 cell lysate using gel-based activity-based protein profiling (ABPP) with a 30-minute inhibitor preincubation (ABX-1431) [1]; Comparator IC50 values from vendor-supplied biochemical assays . |
Why This Matters
This data confirms ABX-1431 is a comparably potent tool for MAGL inhibition, but its distinct selectivity and clinical profile (as detailed in other evidence items) define its unique value proposition.
- [1] Cisar JS, Weber OD, Clapper JR, et al. Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders. J Med Chem. 2018 Oct 25;61(20):9062-9084. doi: 10.1021/acs.jmedchem.8b00951. View Source
